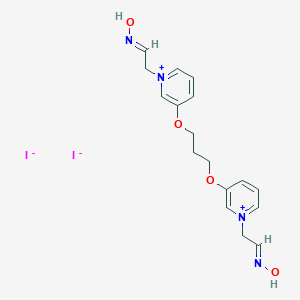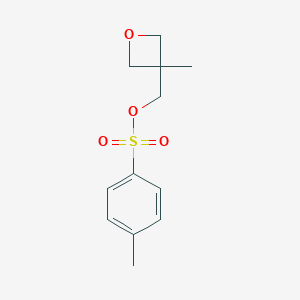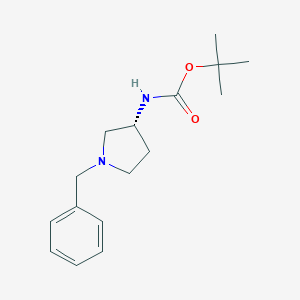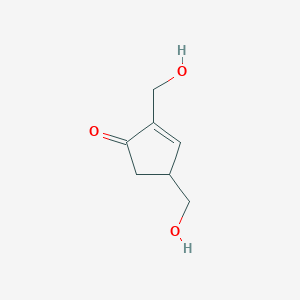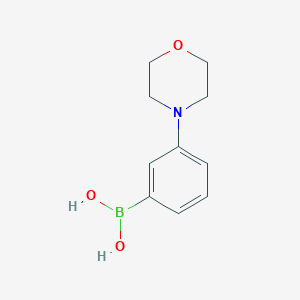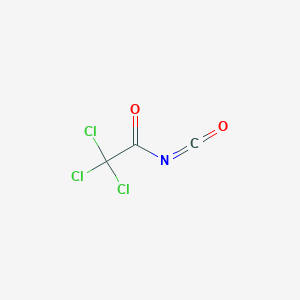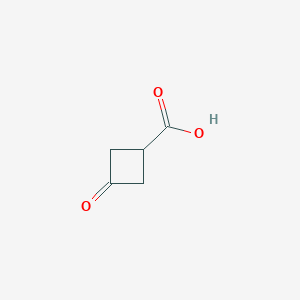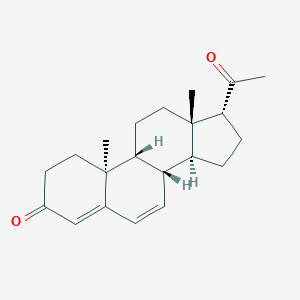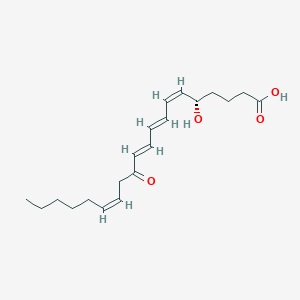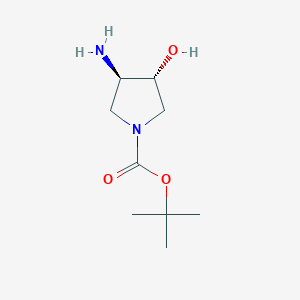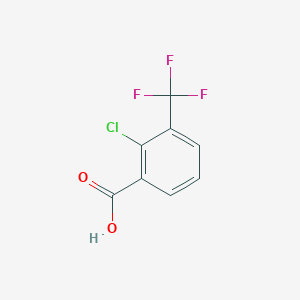
2-Chloro-3-(trifluoromethyl)benzoic acid
Vue d'ensemble
Description
2-Chloro-3-(trifluoromethyl)benzoic acid is a chemical compound that belongs to the family of benzoic acids, characterized by a benzene ring substituted with a carboxylic acid group and various halogen atoms. The presence of both chloro and trifluoromethyl groups on the benzene ring significantly influences the compound's reactivity and physical properties.
Synthesis Analysis
The synthesis of halogenated benzoic acids can involve various methods, including the chlorination of amino-substituted benzoic acids or the conversion of arylacrylic acids. For instance, a method for converting (Z)-3-chloro-3-arylacrylic acids to corresponding benzoic acids has been reported, which involves stirring in POCl3 at elevated temperatures . Although this method does not directly pertain to 2-chloro-3-(trifluoromethyl)benzoic acid, it provides insight into the synthetic strategies that can be employed for halogenated benzoic acids.
Molecular Structure Analysis
The molecular structure of halogenated benzoic acids is characterized by the spatial arrangement of the substituents around the benzene ring. For example, in a related compound, 3-chloro-2,4,5-trifluorobenzoic acid, the carboxyl group is twisted relative to the benzene ring, which is a common feature in such molecules due to steric hindrance . This twist can affect the compound's ability to form hydrogen bonds and, consequently, its crystal structure.
Chemical Reactions Analysis
Halogenated benzoic acids can undergo various chemical reactions, including condensation with other molecules to form heterocyclic compounds. The benzoic acids formed in situ from arylacrylic acids can react with amino-mercapto-triazoles to yield s-triazolo[3,4-b][1,3,4]thiadiazoles . These reactions are facilitated by the electron-withdrawing effects of the halogen substituents, which activate the carboxylic acid group for further reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-chloro-3-(trifluoromethyl)benzoic acid are influenced by its molecular structure. The presence of halogen atoms, particularly the trifluoromethyl group, can increase the acidity of the carboxylic acid group and affect the compound's melting and boiling points. The crystal structure can exhibit hydrogen bonding, as seen in related compounds where carboxylic acid dimers are formed . Additionally, computational studies on similar compounds provide insights into their conformational stability, vibrational spectra, and thermochemical properties, which are essential for understanding their behavior in various environments .
Applications De Recherche Scientifique
1. Synthesis of Trifluoromethylpyridines
- Application Summary: 2-Chloro-3-(trifluoromethyl)pyridine, a derivative of 2-Chloro-3-(trifluoromethyl)benzoic acid, is used in the synthesis of trifluoromethylpyridines. These compounds are key structural motifs in active agrochemical and pharmaceutical ingredients .
- Methods of Application: The specific methods of synthesis are not detailed in the source, but it mentions that similar reaction conditions can be applied to 2- or 4-picoline .
- Results or Outcomes: Trifluoromethylpyridines and their derivatives have found major use in the protection of crops from pests. More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .
2. Antifungal Activity of Salicylanilides
- Application Summary: 2-Chloro-3-(trifluoromethyl)benzoic acid is used in the synthesis of salicylanilide esters with 4-(trifluoromethyl)benzoic acid. These compounds have shown potential antifungal activity .
- Methods of Application: The specific methods of synthesis and application are not detailed in the source .
- Results or Outcomes: The antifungal activity of these compounds was not uniform, and molds showed a higher susceptibility than yeasts .
3. Synthesis of 1,3,4-Oxadiazole Derivatives
- Application Summary: 2-Chloro-3-(trifluoromethyl)benzoic acid is used in the synthesis of 1,3,4-oxadiazole derivatives containing a 2-fluoro-4-methoxy moiety .
- Methods of Application: The specific methods of synthesis are not detailed in the source .
- Results or Outcomes: The outcomes of this synthesis are not detailed in the source .
4. Preparation of Trifluoromethylphenyl
- Application Summary: 2-Chloro-3-(trifluoromethyl)benzoic Acid is a reactant in the preparation of trifluoromethylphenyl as P2 for ketoamide-based cathepsin S inhibitors .
- Methods of Application: The specific methods of synthesis are not detailed in the source .
- Results or Outcomes: The outcomes of this preparation are not detailed in the source .
5. Double Decarboxylative Coupling Reactions
- Application Summary: 2-Chloro-3-(trifluoromethyl)benzoic acid can be used in double decarboxylative coupling reactions of carboxylic acids. This is an emerging area that has gained considerable attention as a new avenue for forging carbon–carbon bonds .
- Methods of Application: The specific methods of synthesis are not detailed in the source .
- Results or Outcomes: The outcomes of this synthesis are not detailed in the source .
6. Preparation of Ligands for Chaperones
- Application Summary: 2-Chloro-3-(trifluoromethyl)benzoic Acid is used to investigate the binding of 2-pyridinone and amino acid derivative as ligands with chaperones PapD and FimC by surface plasmon resonance and 1 HNMR spectroscopy .
- Methods of Application: The specific methods of synthesis are not detailed in the source .
- Results or Outcomes: The outcomes of this preparation are not detailed in the source .
Safety And Hazards
Propriétés
IUPAC Name |
2-chloro-3-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3O2/c9-6-4(7(13)14)2-1-3-5(6)8(10,11)12/h1-3H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXOAWWUSRZCGKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80371523 | |
| Record name | 2-Chloro-3-(trifluoromethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80371523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-(trifluoromethyl)benzoic acid | |
CAS RN |
39226-97-6 | |
| Record name | 2-Chloro-3-(trifluoromethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80371523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-3-(trifluoromethyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



